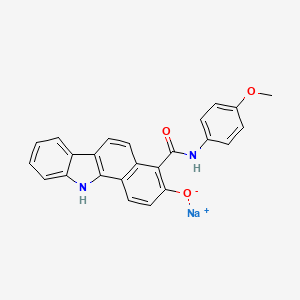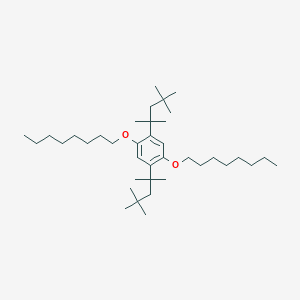
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of two octyloxy groups and two 2,4,4-trimethylpentan-2-yl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with octyloxy and 2,4,4-trimethylpentan-2-yl groups. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and coatings due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene involves its interaction with specific molecular targets. The pathways involved may include binding to receptors or enzymes, leading to changes in biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(decyloxy)-2-methyl-5-(2,4,4-trimethylpentan-2-yl)benzene
- 1,4-Bis(octyloxy)-2,5-dimethylbenzene
Uniqueness
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
72047-07-5 |
|---|---|
Molecular Formula |
C38H70O2 |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
1,4-dioctoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C38H70O2/c1-13-15-17-19-21-23-25-39-33-27-32(38(11,12)30-36(6,7)8)34(40-26-24-22-20-18-16-14-2)28-31(33)37(9,10)29-35(3,4)5/h27-28H,13-26,29-30H2,1-12H3 |
InChI Key |
VHRGFQBZOWVSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)OCCCCCCCC)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


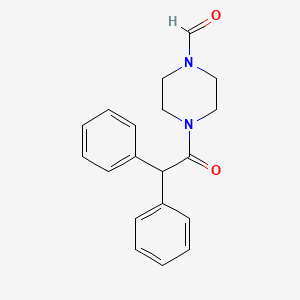
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
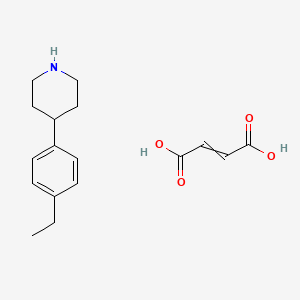
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
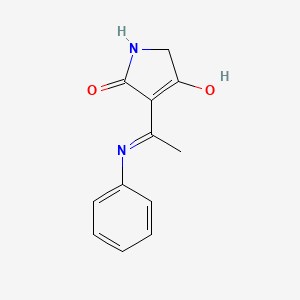

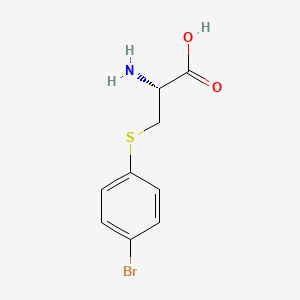
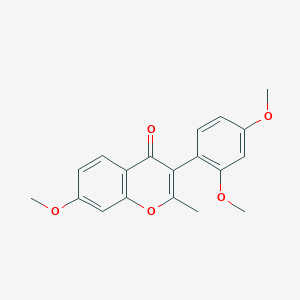
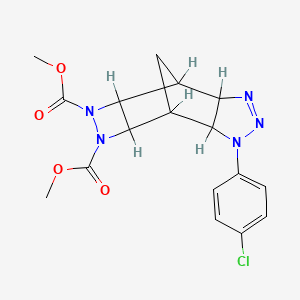
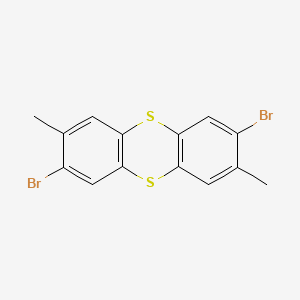

![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
